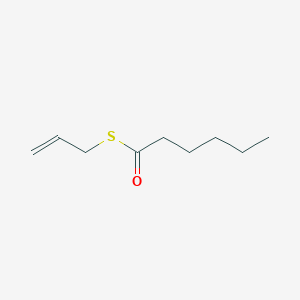![molecular formula C9H6N2O B588781 Imidazo[1,5,4-DE][1,4]benzoxazine CAS No. 135620-46-1](/img/structure/B588781.png)
Imidazo[1,5,4-DE][1,4]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5,4-DE][1,4]benzoxazine: is a heterocyclic compound with a unique structure that includes oxygen and nitrogen atoms within its tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,5,4-DE][1,4]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diazene with an oxirane can lead to the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5,4-DE][1,4]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield reduced tricyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, Imidazo[1,5,4-DE][1,4]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in drug design. Its unique structure can be exploited to develop new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of Imidazo[1,5,4-DE][1,4]benzoxazine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 11-cyclopropyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylic acid
- methyl 11-cyclopropyl-10-oxo-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate
Uniqueness
Compared to similar compounds, Imidazo[1,5,4-DE][1,4]benzoxazine stands out due to its unique tricyclic structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
135620-46-1 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
InChI |
InChI=1S/C9H6N2O/c1-2-7-9-8(3-1)12-5-4-11(9)6-10-7/h1-6H |
InChI Key |
PBMYPJNJTOIIQN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)OC=CN3C=N2 |
Synonyms |
Imidazo[1,5,4-de][1,4]benzoxazine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


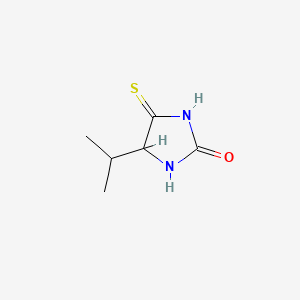


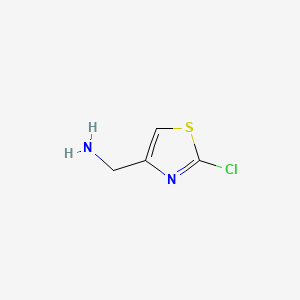
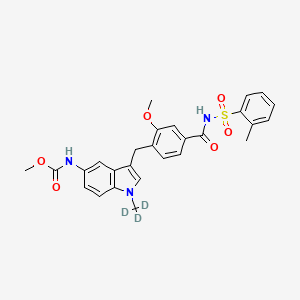
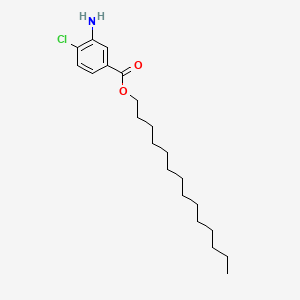

![[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate](/img/structure/B588713.png)


